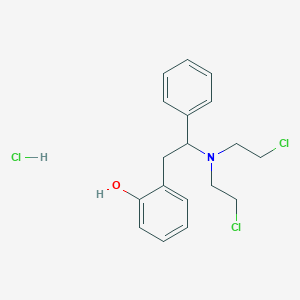
N,N-bis(2-chloroethyl)-1-phenyl-2-(2-hydroxyphenyl)ethylamine hydrochloride
Cat. No. B8480017
Key on ui cas rn:
61311-69-1
M. Wt: 374.7 g/mol
InChI Key: RBJCDPPRVIDQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04080453
Procedure details


In ethanol (30 ml) are dissolved in N,N-bis(2-chloroethyl)-1-phenyl-2-(2-hydroxyphenyl)ethylamine hydrochloride (1.9 g) and cyclohexylamine (0.7 g) and thereto is added sodium hydrogen carbonate (1.4 g). The mixture is refluxed with stirring for 24 hours. After the reaction, the solvent is distilled off. To the residue is added a diluted aqueous ammonia and the alkaline solution is extracted with chloroform. The chloroform layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is distilled off. The crystalline residue (crude free base) is dissolved in a small amount of ethanol and thereto is added a 25% hydrobromic acid-acetic acid solution and the mixture is allowed to cool. The precipitated crystals are recrystallized from ethanol to give the desired compound as dihydrobromide (1.4 g), melting point: 245.5°-247.5° C.


Quantity
1.9 g
Type
reactant
Reaction Step Two


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])O.[Na+].Cl.Cl[CH2:15][CH2:16][N:17]([CH:21]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[OH:29])[CH2:18][CH2:19]Cl>C(O)C>[CH:1]1([N:7]2[CH2:15][CH2:16][N:17]([CH:21]([C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=3)[CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[OH:29])[CH2:18][CH2:19]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN(CCCl)C(CC1=C(C=CC=C1)O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue is added a diluted aqueous ammonia
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the alkaline solution is extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The chloroform layer is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crystalline residue (crude free base) is dissolved in a small amount of ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added a 25% hydrobromic acid-acetic acid solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated crystals are recrystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)N1CCN(CC1)C(CC1=C(C=CC=C1)O)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
